3-Methyl Methcathinone-d3 Hydrochloride
Description
Contextualization of Deuterated Internal Standards in Contemporary Analytical Chemistry
In modern analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for achieving accurate and reliable quantification. ittech.com.mynih.gov An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but can be distinguished by the detector. Deuterated internal standards, where one or more hydrogen atoms in the molecule are replaced by deuterium (B1214612) atoms, are considered the gold standard for isotope dilution mass spectrometry. nih.gov
The key advantage of using a deuterated analog is that its retention time in chromatographic systems is nearly identical to the non-deuterated analyte, and it exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference between hydrogen and deuterium, the deuterated standard and the target analyte produce distinct molecular ions and fragment ions, allowing for their separate detection and quantification. nih.gov This co-elution and similar behavior compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the analytical method. fiveable.me
Academic Significance of 3-Methyl Methcathinone-d3 Hydrochloride as an Isotopic Reference Standard
This compound is a deuterated form of 3-Methylmethcathinone Hydrochloride and serves as an indispensable internal standard for its quantification. caymanchem.comcaymanchem.com Its primary application is in forensic and toxicological analysis, where it is used to accurately measure the concentration of 3-MMC in various samples, including biological fluids and confiscated materials. ittech.com.mycaymanchem.comcaymanchem.com The use of this compound allows analytical laboratories to overcome matrix effects and other experimental variables that can interfere with the quantification of 3-MMC. numberanalytics.com
The academic and forensic communities rely on such high-purity, well-characterized reference materials to develop and validate robust analytical methods. ittech.com.mylgcstandards.com The availability of this compound ensures that laboratories can produce defensible data for clinical diagnoses, forensic casework, and research studies on the pharmacokinetics and prevalence of 3-MMC. nih.gov
Below is an interactive data table detailing the chemical properties of this compound.
| Property | Value | Source |
| Formal Name | 2-(methylamino)-1-(3-methylphenyl-d3)-1-propanone, monohydrochloride | caymanchem.comcaymanchem.com |
| CAS Number | 1329834-37-8 | caymanchem.comcaymanchem.comlgcstandards.com |
| Molecular Formula | C₁₁H₁₂D₃NO • HCl | caymanchem.comcaymanchem.com |
| Formula Weight | 216.7 | caymanchem.comcaymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₃) | caymanchem.comcaymanchem.com |
| Formulation | A solid or a 1 mg/ml solution in methanol (B129727) | caymanchem.comcaymanchem.com |
Overview of Scholarly Approaches to Deuterated Analogs of Novel Psychoactive Substances (NPS)
The rapid and continuous emergence of NPS poses a significant analytical challenge. sciex.comazolifesciences.comnih.gov Clandestine laboratories frequently modify the chemical structures of existing drugs to create new, uncontrolled substances. numberanalytics.com This dynamic landscape necessitates that forensic and analytical laboratories constantly update their methods and reference material libraries to keep pace. numberanalytics.comazolifesciences.com
The scholarly approach to this problem involves the proactive synthesis of deuterated analogs for newly identified NPS. Once a new substance is detected and its structure is elucidated, chemists can synthesize its isotopically labeled counterpart. mdpi.com These deuterated standards are then made available to the wider scientific community, enabling the development of validated quantitative methods using techniques like LC-MS/MS. sciex.com This approach is crucial for:
Reliable Identification: Confirming the presence of a specific NPS in a complex matrix. mdpi.com
Accurate Quantification: Determining the precise amount of the NPS, which is vital for toxicological risk assessment. unige.ch
Method Validation: Establishing the performance characteristics of an analytical method according to international guidelines. unige.ch
Inter-laboratory Comparability: Ensuring that results from different laboratories are consistent and comparable.
The use of deuterated analogs is a cornerstone of modern forensic and clinical toxicology, providing the necessary tools to address the public health and safety challenges posed by the proliferation of NPS. ittech.com.mymdpi.com
Structure
3D Structure of Parent
Properties
CAS No. |
1329834-37-8 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
216.72 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-4-6-10(7-8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
InChI Key |
RPFQEIQTWQWCQH-FJCVKDQNSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC(=C1)C.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of 3 Methyl Methcathinone D3 Hydrochloride
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into Cathinone (B1664624) Scaffolds
The synthesis of cathinone derivatives typically involves multi-step chemical processes. wikipedia.org A common synthetic pathway for non-deuterated cathinones starts with a Friedel-Crafts acylation of a substituted benzene (B151609) ring, followed by alpha-bromination of the resulting propiophenone, and subsequent amination to introduce the desired amine group. wikipedia.orgnih.gov
For the introduction of deuterium into the cathinone scaffold, specifically to produce 3-Methyl Methcathinone-d3, the synthesis is adapted to incorporate a deuterated reagent at a key step. Based on the chemical name, 2-(methyl-d3-amino)-1-(m-tolyl)propan-1-one hydrochloride, the deuterium atoms are located on the N-methyl group. clearsynth.comlgcstandards.com
This is typically achieved by modifying the final amination step. The synthesis would proceed as follows:
Synthesis of 2-bromo-1-(m-tolyl)propan-1-one: This intermediate is synthesized from m-toluoyl chloride and a propionyl source, followed by alpha-bromination.
Amination with Deuterated Methylamine: The key deuterium incorporation step involves the reaction of the 2-bromo-1-(m-tolyl)propan-1-one intermediate with methylamine-d3 (CD3NH2) or its hydrochloride salt. This substitution reaction replaces the bromine atom with the deuterated methylamino group, forming the 3-Methyl Methcathinone-d3 base.
Salt Formation: The resulting free base is then treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt, yielding the final product, 3-Methyl Methcathinone-d3 Hydrochloride.
This targeted approach ensures the precise placement of the deuterium labels on the methyl group, which is essential for its function as an internal standard, as the label should not be easily exchanged and must be in a stable position within the molecule.
Spectroscopic and Chromatographic Validation of Isotopic Labeling in this compound
To confirm the identity, structure, and isotopic purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed. nih.gov These methods are essential for validating the material as a certified reference standard. bertin-bioreagent.comcaymanchem.com
NMR spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules. In the context of 3-MMC-d3 HCl, both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the successful incorporation of deuterium.
¹H NMR: In the proton NMR spectrum of unlabeled 3-MMC, a characteristic signal (typically a doublet or singlet depending on conditions) corresponding to the N-methyl protons would be present. For the successfully synthesized 3-MMC-d3, this signal would be absent, providing strong evidence of deuterium substitution at this position. Other signals corresponding to the rest of the molecule's protons (aromatic, methine, and alpha-methyl) would remain.
¹³C NMR: The carbon-13 NMR spectrum provides further confirmation. The carbon atom of the N-methyl group in unlabeled 3-MMC appears as a single peak. In the d3-labeled compound, this carbon is bonded to three deuterium atoms. Due to the spin (I=1) of deuterium, the signal for this carbon atom will be split into a multiplet (a triplet of triplets, often appearing as a septet or a broadened triplet) with a significantly lower intensity. This distinct splitting pattern and chemical shift confirm the location of the deuterium label.
Table 1: Expected NMR Spectral Changes for this compound
| Nucleus | Unlabeled 3-MMC Signal | Deuterated 3-MMC-d3 Signal | Rationale for Change |
|---|---|---|---|
| ¹H | Present signal for N-CH₃ protons | Absent signal for N-CD₃ protons | Protons are replaced by deuterium atoms, which are not detected in ¹H NMR. |
| ¹³C | Single peak for N-C H₃ carbon | Multiplet (triplet-like) for N-C D₃ carbon | C-D coupling splits the carbon signal into a characteristic pattern. |
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and assessing the isotopic purity of the labeled compound. researchgate.net It provides a highly accurate mass measurement, allowing for the differentiation between molecules with very similar nominal masses. nih.gov
For 3-MMC-d3 HCl, HRMS is used to verify the incorporation of three deuterium atoms by comparing the measured accurate mass to the theoretical calculated mass. caymanchem.com The mass difference between the unlabeled and the d3-labeled compound is a direct result of replacing three protons (¹H) with three deuterons (²H). This technique is also crucial for determining the isotopic purity, ensuring that the product contains a very high percentage of the d3 species (typically ≥99%) with minimal presence of d0, d1, or d2 forms. caymanchem.combioscience.co.uk
Table 2: High-Resolution Mass Spectrometry Data Comparison
| Compound | Molecular Formula (Free Base) | Theoretical Exact Mass (Monoisotopic) |
|---|---|---|
| 3-Methyl Methcathinone (3-MMC) | C₁₁H₁₅NO | 177.1154 g/mol |
| 3-Methyl Methcathinone-d3 (3-MMC-d3) | C₁₁H₁₂D₃NO | 180.1342 g/mol |
Note: Masses are for the free base form of the molecule.
Purity Profiling and Quality Control Methodologies for Reference Materials
The utility of 3-MMC-d3 HCl as an internal standard is directly dependent on its chemical and isotopic purity. caymanchem.comcaymanchem.com Manufacturers of analytical reference standards employ rigorous quality control procedures to certify their materials. bertin-bioreagent.comcaymanchem.com
Purity profiling is typically performed using a combination of chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS). bertin-bioreagent.comnih.gov
Chromatographic Separation (GC/HPLC): These methods separate the main compound (3-MMC-d3 HCl) from any potential impurities. Impurities could include residual starting materials, by-products from the synthesis, or positional isomers (e.g., 2-MMC or 4-MMC).
Mass Spectrometric Detection (MS): The mass spectrometer detector identifies the separated components based on their mass-to-charge ratio. This allows for the confirmation of the primary peak as 3-MMC-d3 and the identification of any impurities.
Quantitative Analysis: The detector response is used to quantify the purity of the material, typically expressed as a percentage. For reference standards, this purity is often certified to be very high (e.g., ≥98% or ≥99%). caymanchem.com
Advanced Analytical Applications of 3 Methyl Methcathinone D3 Hydrochloride in Bioanalytical Research
Method Development for Quantitative Analysis of 3-Methyl Methcathinone Utilizing its Deuterated Analog
The quantification of 3-methylmethcathinone (3-MMC) in complex biological samples presents significant analytical challenges, including potential sample loss during extraction and variability in instrument response. The use of 3-Methyl Methcathinone-d3 Hydrochloride as an internal standard is a cornerstone of reliable method development. caymanchem.com This stable isotope-labeled (SIL) standard is chemically identical to the analyte of interest, 3-MMC, but has a different mass due to the replacement of three hydrogen atoms with deuterium (B1214612). lgcstandards.com When added to a sample at a known concentration at the beginning of the analytical process, it co-elutes with the target analyte and experiences identical conditions during sample preparation, chromatography, and ionization. scispace.com By measuring the ratio of the native analyte to the deuterated standard, analysts can accurately quantify 3-MMC, as the SIL internal standard effectively compensates for variations in recovery and instrument performance. scispace.comosti.gov This approach is fundamental to both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. caymanchem.com
Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
LC-MS/MS is a highly sensitive and selective technique, widely regarded as the most effective method for the detection and quantification of synthetic cathinones like 3-MMC from biological specimens. okstate.edunih.gov The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The use of a deuterated internal standard such as this compound is integral to this process, ensuring accuracy despite the complexities of the sample matrix. nih.gov
Chromatographic optimization focuses on achieving efficient separation of the analyte from matrix components and, crucially, from its structural isomers (e.g., 4-methylmethcathinone). restek.comnih.gov This is often accomplished using columns that exhibit specific interactions, such as those with a biphenyl (B1667301) stationary phase, which are effective for separating aromatic positional isomers. restek.com The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), along with the gradient elution program, are fine-tuned to ensure sharp peak shapes and adequate retention times. nih.govnih.govmdpi.com
For mass spectrometric detection, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. nih.gov This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) for the analyte and its deuterated standard, fragmenting them, and then monitoring for specific product ions. The transition from a precursor ion to a product ion is a highly specific characteristic of a compound. For 3-MMC, a common transition is from the precursor ion m/z 178.3 to a product ion like m/z 91.1. nih.gov Its deuterated analog, 3-Methyl Methcathinone-d3, would have a precursor ion with a higher mass (e.g., m/z 181.3) but could yield the same product ion, confirming their structural similarity. nih.gov Parameters such as collision energy and cone voltage are optimized to maximize the signal for these specific transitions. researchgate.net
Table 1: Example of Optimized LC-MS/MS Parameters for 3-MMC Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Analytical Column | Acquity HSS T3 (100 mm × 2.1 mm, 2.5 µm) or Raptor Biphenyl | restek.comunige.ch |
| Mobile Phase A | 5 mM ammonium formate with 0.1% formic acid in water | nih.gov |
| Mobile Phase B | 0.1% formic acid in acetonitrile | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MRM Transition (3-MMC) | Precursor Ion: 178.3 m/z → Product Ion: 91.1 m/z | nih.gov |
| MRM Transition (IS*) | Precursor Ion: 181.3 m/z → Product Ion: 91.1 m/z | nih.gov |
Note: The internal standard (IS) transition shown is for 4-MMC-d3, which serves as a close structural and mass analog to 3-MMC-d3, illustrating the principle of a mass shift in the precursor ion.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analytes
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used in forensic laboratories for the analysis of seized materials and biological samples. nih.gov While LC-MS/MS is often preferred for complex biological fluids, GC-MS remains a valuable tool, particularly for its ability to distinguish between isomers based on retention time. okstate.eduunige.ch However, the analysis of synthetic cathinones by GC-MS presents unique challenges. Many cathinones are thermally labile and can degrade in the hot GC inlet, leading to inaccurate quantification and the formation of artifact peaks. ojp.gov Furthermore, their electron ionization (EI) mass spectra can be overly simplistic, dominated by a few common fragment ions, which makes definitive identification difficult, especially among isomers. ojp.govnih.gov
To overcome these issues, method development focuses on optimizing GC parameters to minimize thermal decomposition. This includes using lower injection port temperatures and employing a temperature ramp program that separates the compounds effectively without prolonged exposure to high temperatures. ojp.govswgdrug.org In some cases, derivatization is employed, where the analyte is chemically modified to improve its thermal stability and produce a more characteristic mass spectrum. ojp.govrsc.org However, this adds a step to sample preparation and is not always effective for all cathinone (B1664624) structures. ojp.gov
The use of this compound is crucial in GC-MS analysis. It co-elutes with the non-labeled 3-MMC and is subject to the same potential for thermal degradation and fragmentation. caymanchem.com This parallel behavior allows the deuterated standard to compensate for analytical variability, improving the accuracy and reliability of quantification. The distinct mass of the molecular ion and key fragments of the d3-standard allows it to be clearly distinguished from the target analyte in the mass spectrometer.
Table 2: Typical GC-MS Parameters for Synthetic Cathinone Analysis
| Parameter | Setting | Reference |
|---|---|---|
| GC Column | HP-5MS or DB-1 MS (e.g., 30m x 0.25mm x 0.25µm) | nih.govswgdrug.org |
| Carrier Gas | Helium | swgdrug.org |
| Injector Temperature | 250°C - 280°C (Optimization is key to prevent degradation) | ojp.govswgdrug.org |
| Oven Program | Initial 70-100°C, ramp at 12-20°C/min to 270-300°C | nih.govswgdrug.org |
| MS Ionization Mode | Electron Ionization (EI) | ojp.gov |
| Mass Scan Range | 40-550 amu | nih.govswgdrug.org |
Principles and Practices of Isotope Dilution Mass Spectrometry (IDMS) in Forensic and Research Settings
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique of the highest metrological standing, used for determining the quantity of a substance in a sample with exceptional accuracy. osti.govwikipedia.org The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte—the "spike" or internal standard, such as this compound—to the sample. wikipedia.org This addition deliberately alters the natural isotopic ratio of the analyte in the sample. After ensuring the standard and the native analyte are thoroughly mixed and equilibrated, the sample is processed and analyzed by a mass spectrometer. osti.gov
The mass spectrometer measures the new ratio of the native analyte to the isotopically labeled standard. Because the spike and the analyte are chemically identical, they are inseparable by chemical means and behave the same way during extraction, purification, and ionization. scispace.com Therefore, any physical loss of the analyte during sample workup is accompanied by a proportional loss of the spike. This means the final measured ratio is unaffected by incomplete sample recovery. osti.gov This characteristic makes IDMS exceptionally robust and accurate, rendering it the gold standard for producing certified reference materials and for high-stakes forensic toxicology analyses where precision is paramount. wikipedia.org
Minimization of Matrix Effects and Ion Suppression/Enhancement
One of the most significant challenges in quantitative LC-MS analysis of complex samples is the phenomenon known as the matrix effect. nih.govlongdom.org The matrix consists of all components in the sample other than the analyte of interest. longdom.org In bioanalytical research involving non-human biological fluids, these components can include salts, lipids, proteins, and other endogenous substances. During the electrospray ionization (ESI) process, these co-eluting matrix components can compete with the analyte for ionization, leading to a reduction in the analyte's signal (ion suppression) or, less commonly, an increase in its signal (ion enhancement). longdom.orgresearchgate.net This effect can severely compromise the accuracy and reproducibility of the analysis. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. scispace.com Because the SIL standard is chemically identical to the analyte and co-elutes from the chromatography column at virtually the same time, it is exposed to the exact same interfering matrix components at the ion source. scispace.comuci.edu Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement. The mass spectrometer measures the ratio of the analyte signal to the standard signal. Since both signals are affected proportionally, the ratio remains constant and accurate, effectively canceling out the influence of the matrix. scispace.com This compensation is crucial for achieving reliable quantification in diverse and complex matrices.
Assessment of Analytical Precision and Accuracy in Complex Matrices (e.g., non-human biological fluids, in vitro matrices)
In the analysis of complex matrices such as non-human biological fluids or in vitro experimental systems, achieving high precision and accuracy is essential for meaningful results. Precision refers to the closeness of repeated measurements to each other, while accuracy describes the closeness of a measured value to the true value. researchgate.net The inherent variability of complex samples and multi-step analytical procedures can negatively impact both parameters.
The application of IDMS using this compound is instrumental in ensuring high precision and accuracy. scispace.com By acting as an internal standard from the very first step of sample preparation, it corrects for variability across the entire workflow. This includes inconsistencies in sample extraction, volume transfers, and instrument injection. scispace.comosti.gov Any random or systematic errors that affect the amount of analyte reaching the detector will also affect the internal standard to the same extent.
The ratio of the analyte to the constant, known amount of the internal standard provides a normalized signal that is much more stable and reproducible than the analyte's raw signal alone. This normalization is key to achieving the low relative standard deviations (a measure of precision) and high accuracy (often expressed as percent deviation from a nominal value) required by stringent bioanalytical method validation guidelines. researchgate.netnih.gov
Application in Method Validation for Quantitative Bioanalysis
Before a bioanalytical method can be used to analyze research or forensic samples, it must undergo a rigorous validation process to demonstrate that it is reliable, reproducible, and fit for its intended purpose. europa.eu Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have published detailed guidelines for this process. nih.goveuropa.eu The use of a stable isotope-labeled internal standard, such as this compound, is a central element in the validation of quantitative methods. scispace.com
During method validation, several key parameters are assessed, and the SIL internal standard plays a critical role in nearly all of them:
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte is tested. The use of an internal standard helps ensure a stable and linear relationship between the concentration and the analyte/IS response ratio. oup.com
Accuracy and Precision: These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days. The internal standard's ability to correct for procedural variability is essential for meeting the strict acceptance criteria for accuracy and precision. researchgate.netnih.gov
Selectivity and Specificity: The method must prove that it can detect and quantify the analyte without interference from matrix components. The internal standard helps confirm that detection is consistent even in different sources of the matrix. researchgate.net
Matrix Effect: The influence of the sample matrix on the analytical result is formally investigated. The internal standard is used to calculate the matrix factor and demonstrate that its effect is controlled and does not compromise quantification. researchgate.net
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. The internal standard is used to normalize these responses and provide a true measure of extraction efficiency. researchgate.net
Stability: The stability of the analyte in the biological matrix is tested under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage, autosampler stability). The internal standard helps to accurately quantify the analyte after these conditions to detect any degradation. researchgate.net
By integrating this compound into the analytical workflow, researchers can develop and validate methods that are robust, accurate, and compliant with international scientific and regulatory standards.
Table 3: Role of this compound in Bioanalytical Method Validation
| Validation Parameter | Role of Deuterated Internal Standard | Reference |
|---|---|---|
| Accuracy & Precision | Corrects for procedural variability, leading to more consistent and accurate results across batches and days. | researchgate.neteuropa.eu |
| Linearity | Stabilizes the response-concentration relationship by using the analyte/IS ratio, ensuring a reliable calibration curve. | oup.com |
| Matrix Effect | Used to measure and compensate for ion suppression/enhancement, as it is affected similarly to the analyte. | scispace.comresearchgate.net |
| Extraction Recovery | Normalizes the analyte signal to correct for losses during sample preparation, allowing for accurate assessment of recovery. | researchgate.net |
| Stability | Provides a stable reference for quantifying the analyte after exposure to various storage conditions, enabling accurate assessment of degradation. | researchgate.net |
Evaluation of Linearity, Sensitivity, and Selectivity
The validation of analytical methods is fundamental to ensuring the reliability of results. For methods quantifying 3-MMC, its deuterated analog, 3-MMC-d3, is indispensable for establishing key validation parameters.
Linearity: Analytical methods must demonstrate a linear relationship between the concentration of an analyte and the instrument's response over a specified range. In studies using 3-MMC-d3 as an internal standard, excellent linearity is consistently achieved. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing 3-MMC in powder samples reported a linear range of 0.1–100 ng/mL with a coefficient of determination (r²) of 0.997. nih.gov Similarly, multi-analyte methods developed for detecting synthetic cathinones in hair and postmortem blood have established linear calibration curves from 1 to 500 ng/mL (R² > 0.99) for all included compounds. univpm.itresearchgate.net This high degree of linearity ensures that the quantification of 3-MMC is accurate across a wide spectrum of concentrations, from trace amounts to significantly higher levels.
Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. omicsonline.orgnih.gov Methods utilizing 3-MMC-d3 as an internal standard have demonstrated high sensitivity suitable for forensic and bioanalytical applications. For example, a validated method for detecting 137 new psychoactive substances (NPS) in hair achieved an LLOQ as low as 4 pg/mg for the majority of compounds. drugsandalcohol.ie In postmortem blood, methods have been validated with LLOQ values ranging from 0.5 to 1 ng/mL. researchgate.netnih.gov These low detection limits are crucial for identifying substance use in cases where only minimal concentrations are present in the biological matrix.
Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample. nih.gov The use of 3-MMC-d3 in conjunction with LC-MS/MS provides high selectivity. By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, interference from matrix components or other structurally similar compounds is minimized. nih.govojp.gov Validation studies confirm this by analyzing multiple blank matrix samples from different sources to ensure no significant interferences are present at the retention time of the target analyte. nih.govojp.gov
Table 1: Linearity and Sensitivity Data from Validated Analytical Methods
| Matrix | Analytical Technique | Linear Range | LLOQ | Reference |
|---|---|---|---|---|
| Powder/Water | UPLC-MS/MS | 0.1–100 ng/mL | 0.1 ng/mL | nih.gov |
| Hair | UHPLC-MS/MS | LOQ to 500 pg/mg | ~4-10 pg/mg | univpm.itdrugsandalcohol.ie |
| Postmortem Blood | LC-MS-MS | 1–500 ng/mL | 1 ng/mL | researchgate.net |
| Postmortem Blood | LC-MS/MS | LLOQ to 85 ng/mL | 0.5-1 ng/mL | nih.gov |
Role in Forensic Toxicological Analysis (Non-Clinical Contexts)
In forensic toxicology, the definitive identification and quantification of substances in biological evidence are paramount. This compound is a key reference material in this field, enabling forensic laboratories to accurately analyze cases involving the parent compound, 3-MMC. caymanchem.comojp.gov Its primary role is as an internal standard in hyphenated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is favored for its high sensitivity and specificity. researchgate.net
The use of a stable isotope-labeled internal standard like 3-MMC-d3 is considered best practice because it co-elutes with the unlabeled analyte and behaves almost identically during extraction, chromatography, and ionization. biopharmaservices.com This effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise quantification, which is crucial for the interpretation of toxicological findings in post-mortem investigations and other forensic casework. ojp.govnih.gov
Detection and Quantification in Post-mortem Samples (Non-Human)
While the majority of forensic literature focuses on human samples, the analytical methods developed are directly applicable to non-human contexts, such as veterinary toxicology or animal studies investigating the substance's effects. The principles of detection and quantification remain the same.
Methods for analyzing synthetic cathinones in postmortem blood have been extensively validated. researchgate.netnih.gov One such LC-MS/MS method for 30 synthetic cathinones in postmortem blood demonstrated a linear range of 1 to 500 ng/mL and an LLOQ of 1 ng/mL. researchgate.net Another study using a novel extraction technique also reported LLOQs between 0.5 and 1 ng/mL for cathinones in postmortem blood. nih.gov These validated methods, which rely on deuterated internal standards, allow for the reliable quantification of 3-MMC in postmortem specimens, providing crucial data for determining the cause and manner of death in forensic investigations. Although specific non-human postmortem case reports involving 3-MMC were not identified in the search results, the established methodologies are fully equipped for such analyses.
Sample Preparation Methodologies for Complex Matrices
Effective sample preparation is essential for removing interferences from complex biological matrices like blood, urine, and hair, thereby improving the accuracy and sensitivity of the analysis. researchgate.net The addition of 3-MMC-d3 at the beginning of the extraction process ensures that any loss of the target analyte during sample work-up is corrected for. biopharmaservices.com
Common extraction techniques include:
Protein Precipitation (PPT): A simple and rapid method often used for blood and plasma samples, where a solvent like methanol (B129727) or acetonitrile is added to precipitate proteins, which are then removed by centrifugation. mdpi.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It is a common method for extracting synthetic cathinones from biological fluids. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. researchgate.net Mixed-mode cation exchange (MCX) SPE is particularly effective for extracting basic compounds like synthetic cathinones from matrices such as urine and blood. researchgate.netwaters.com This method can achieve high recovery rates (often over 90%) and significantly reduce matrix effects, leading to cleaner extracts and more reliable quantification. ojp.govwaters.com
For hair analysis, sample preparation is more involved. It typically includes washing to remove external contamination, followed by pulverization or incubation in a solvent (often methanol with an acid) to extract the drugs from the keratin (B1170402) matrix. researchgate.netthermofisher.comnih.gov
Table 2: Sample Preparation Techniques for Synthetic Cathinones
| Matrix | Preparation Technique | Key Steps | Reference |
|---|---|---|---|
| Urine | Mixed-Mode SPE | Sample acidification, loading onto MCX plate, washing, elution with basic organic solvent. | waters.com |
| Postmortem Blood | Mixed-Mode SPE | Extraction from 0.25 mL of blood using a cation exchange mechanism. | researchgate.net |
| Hair | Liquid Extraction | Washing, pulverization/milling, ultrasonication/incubation in acidified methanol. | researchgate.netresearchgate.net |
| Blood/Plasma | Protein Precipitation | Deproteinisation with methanol/acetonitrile and zinc sulphate. | mdpi.com |
Investigation of Metabolic Fate and Biotransformation Pathways Aided by 3 Methyl Methcathinone D3 Hydrochloride
In Vitro Metabolic Profiling Using Hepatic Microsomes and Recombinant Enzymes
In vitro models are fundamental in elucidating the metabolic pathways of new psychoactive substances. For 3-methylmethcathinone (3-MMC), these studies typically employ human liver microsomes (HLMs), human liver cytosol, and recombinant cytochrome P450 (CYP) enzymes to simulate the primary site of drug metabolism. bohrium.comnih.govusc.gal Investigations using HLMs have successfully identified several key biotransformation products of 3-MMC. bohrium.comnih.gov Studies comparing different in vitro systems, such as HLMs and human hepatoma (HepaRG) cells, have shown that while both models can generate the expected metabolites, HLMs often produce them more rapidly. lcms.cz
The primary enzymes responsible for the metabolism of 3-MMC have been identified as CYP2D6 and CYP2E1. nih.govresearchgate.net Inhibition of CYP2D6 in primary rat hepatocytes significantly reduced 3-MMC's cytotoxicity, underscoring the role of metabolism in its effects. nih.gov Conversely, inhibition of CYP2E1 showed more complex, concentration-dependent effects. nih.govwho.int These findings highlight that specific CYP isoforms are central to the biotransformation of 3-MMC. nih.govresearchgate.net
Identification and Structural Elucidation of Phase I and Phase II Metabolites of 3-Methyl Methcathinone
The biotransformation of 3-MMC proceeds through predictable Phase I metabolic pathways common to many cathinone (B1664624) derivatives. nih.gov These reactions introduce or expose functional groups, preparing the compound for subsequent Phase II conjugation and excretion. The principal Phase I metabolic pathways identified for 3-MMC are:
N-demethylation: The removal of the methyl group from the nitrogen atom to form a nor-metabolite (N-desmethyl-3-MMC). nih.govbohrium.comresearchgate.net In some microsomal incubations, this has been identified as the most abundant metabolite. researchgate.net
β-Keto Reduction: The reduction of the ketone group to a hydroxyl group, resulting in dihydro-3-MMC (a keto-reduced derivate). nih.govbohrium.comwho.int
Hydroxylation: The addition of a hydroxyl group to the tolyl (methylphenyl) ring, creating a hydroxylated derivate (hydroxytolyl-3-MMC). nih.govbohrium.com
Oxidation: Further oxidation of the hydroxylated tolyl group to form a carboxylic acid metabolite (carboxy-3-MMC). nih.govresearchgate.net
Combinations of these pathways lead to the formation of additional metabolites, such as nor-dihydro-3-MMC and 3-carboxy-dihydro-3-MMC, which have been detected in biological samples. who.intljmu.ac.uk While Phase I metabolism is well-documented, information on Phase II conjugation reactions, such as glucuronidation, is more limited for 3-MMC specifically, though it is a known pathway for other cathinones. researchgate.net
Interactive Data Table: Identified Metabolites of 3-Methylmethcathinone
| Metabolite Name | Molecular Formula | Metabolic Pathway | Reference |
| N-desmethyl-3-MMC (nor-3-MMC) | C₁₀H₁₃NO | N-demethylation | nih.govbohrium.comnih.gov |
| Dihydro-3-MMC (keto-reduced) | C₁₁H₁₇NO | β-Keto Reduction | nih.govbohrium.comnih.gov |
| Hydroxytolyl-3-MMC | C₁₁H₁₅NO₂ | Hydroxylation | nih.govbohrium.comnih.gov |
| Carboxy-3-MMC | C₁₁H₁₃NO₃ | Oxidation of Hydroxytolyl | nih.gov |
| Nor-dihydro-3-MMC | C₁₀H₁₅NO | N-demethylation, β-Keto Reduction | who.intljmu.ac.uk |
| 3-Carboxy-dihydro-3-MMC | C₁₁H₁₅NO₃ | β-Keto Reduction, Oxidation | who.intljmu.ac.uk |
| 3-Methylephedrine | C₁₁H₁₇NO | β-Keto Reduction | nih.govwikipedia.org |
| 3-Methylnorephedrine | C₁₀H₁₅NO | N-demethylation, β-Keto Reduction | nih.govwikipedia.org |
Ex Vivo and In Vivo Metabolic Studies in Animal Models (e.g., rodent, porcine)
To understand the pharmacokinetics in a whole-organism context, in vivo studies have been conducted in animal models. A key study in domestic pigs provided significant insight into the absorption, distribution, and elimination of 3-MMC. who.intresearchgate.net When administered orally, 3-MMC showed very low bioavailability (approximately 7%), suggesting an extensive first-pass metabolism in the liver. who.intwikipedia.orgresearchgate.net The compound was absorbed rapidly, with peak concentrations detected within 5 to 10 minutes of oral ingestion. who.intresearchgate.net Studies in Sprague-Dawley rats have also been used to investigate the substance's effects, corroborating its psychostimulant profile. who.int
Excretion Profiles of the Parent Compound and Metabolites
Consistent with its rapid absorption, 3-MMC is also eliminated very quickly. The study in pigs reported a short plasma half-life of approximately 0.8 hours. nih.govwho.intresearchgate.net The parent drug disappears from plasma within about 4 hours. nih.gov The rapid clearance and short half-life suggest that frequent redosing might occur in recreational settings. nih.govmdpi.com Analysis of biological samples from both animal studies and human case reports confirms that 3-MMC is excreted primarily as a mixture of the unchanged parent compound and its various metabolites. bohrium.comresearchgate.net For instance, carboxy-3-MMC has been identified in urine samples, indicating renal clearance of metabolites. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of 3-MMC in a Porcine Model
| Parameter | Value | Route of Administration | Reference |
| Half-life (t₁/₂) | 0.83 h | Intravenous / Oral | nih.gov |
| Oral Bioavailability | 7% | Oral | who.intwikipedia.orgresearchgate.net |
| Time to Max. Concentration (Tₘₐₓ) | 0.08 h (approx. 5 min) | Oral | who.intresearchgate.net |
| Volume of Distribution (Vd) | 8 L/kg (240 L total) | Intravenous | nih.gov |
| Total Clearance | 199 L/h | Intravenous | nih.gov |
Tissue Distribution Studies (non-human)
Tissue distribution studies indicate where a substance accumulates outside of the bloodstream. For 3-MMC, the porcine model showed a large apparent volume of distribution (around 8 L/kg), which suggests extensive distribution into extravascular tissues. nih.govwho.int Despite this, analysis of brain samples from the pigs indicated a lack of accumulation and rapid elimination from the central nervous system. nih.gov Furthermore, 24 hours after the final oral dose, 3-MMC levels in tissues were below detectable limits, reinforcing the finding of rapid elimination from the body. researchgate.netperiodpill.com
Utility of Deuterated Analogues in Differentiating Endogenous Compounds from Xenobiotic Metabolites
Deuterated analogues, such as 3-Methyl Methcathinone-d3 Hydrochloride, are indispensable tools in modern bioanalysis and metabolism research. wikipedia.orgresearchgate.net Their utility stems from the kinetic isotope effect. wikipedia.org The covalent bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond. nih.govnih.gov
In metabolic studies, the primary role of a deuterated compound is to serve as an ideal internal standard for quantification with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Because the deuterated analogue is chemically identical to the parent compound but has a slightly higher mass, it can be easily distinguished by the mass spectrometer. wikipedia.org This allows for precise correction of any sample loss during extraction and analysis. It also helps differentiate the xenobiotic drug and its metabolites from any naturally occurring (endogenous) molecules in a biological sample that might have a similar mass or structure, thereby preventing analytical interference and ensuring accurate identification. researchgate.net
Mechanistic Insights into Enzyme-Mediated Transformations of Cathinone Derivatives
The metabolism of 3-MMC follows the general patterns observed for other synthetic cathinones. nih.gov The biotransformation is dominated by Phase I reactions catalyzed primarily by the cytochrome P450 enzyme system. researchgate.netnih.gov
Key mechanistic steps include:
Enzyme-Mediated Reduction: The β-keto group, a shared feature among all synthetic cathinones, is commonly reduced to an alcohol by carbonyl reductases. researchgate.net
CYP-Mediated N-demethylation: The N-methyl group is removed, a reaction often catalyzed by CYP2D6. nih.govmdpi.com
CYP-Mediated Hydroxylation and Oxidation: For cathinones with a methyl group on the aromatic ring, like 3-MMC, a common pathway is the hydroxylation of this methyl substituent. researchgate.net This reaction is also mediated by CYP enzymes, particularly CYP2D6. researchgate.net The resulting alcohol can be further oxidized to a carboxylic acid. researchgate.net
Role in Preclinical Pharmacological and Toxicological Investigations
Contribution to In Vitro Receptor Binding and Neurotransmitter Transporter Assays
The use of 3-Methyl Methcathinone-d3 Hydrochloride as an internal standard has been fundamental to obtaining accurate quantitative data on the interaction of 3-MMC with monoamine transporters. In vitro studies have consistently shown that 3-MMC is a potent substrate for these transporters, inhibiting the reuptake and promoting the release of key neurotransmitters. wikipedia.org
Research using human embryonic kidney (HEK293) cells expressing human monoamine transporters has elucidated the specific activity of 3-MMC. It potently inhibits the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), while its effect on the serotonin (B10506) transporter (SERT) is less pronounced. nih.govresearchgate.net This results in a pharmacological profile with stronger amphetamine-like psychostimulant properties compared to its structural isomer, mephedrone (B570743) (4-MMC). nih.gov
The ratio of inhibitory activity at DAT versus SERT is a key indicator of a substance's pharmacological character. For 3-MMC, the DAT/SERT ratio has been calculated to be approximately 9.9 to 10, signifying a marked preference for dopamine pathways over serotonin pathways. researchgate.netwho.int This contrasts with the lower DAT/SERT ratio of 2.4 for 4-MMC, highlighting how a minor shift in the methyl group's position on the phenyl ring significantly alters its interaction with these crucial transporters. researchgate.net
Further receptor binding assays have revealed that 3-MMC interacts with several other receptors, albeit with varying affinities. It binds to serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as adrenergic α1A and α2A receptors. wikipedia.orgnih.gov However, it does not appear to activate 5-HT2A receptors, suggesting it functions more as a stimulant than a hallucinogen. nih.gov The precise quantification afforded by the use of this compound ensures the reliability of these binding affinity (Ki) and potency (IC50/EC50) values.
Table 1: In Vitro Monoamine Transporter Interaction of 3-Methylmethcathinone (3-MMC)
| Transporter | Assay Type | Value (nM) | Reference |
|---|---|---|---|
| hDAT | Efflux EC50 | 27 | researchgate.net |
| Inhibition IC50 | 3200 | who.int | |
| hNET | Efflux EC50 | 27 | researchgate.net |
| Inhibition IC50 | 5600 | who.int | |
| hSERT | Efflux EC50 | 268 | researchgate.net |
| Inhibition IC50 | Not specified |
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. EC50: Half-maximal effective concentration for release. IC50: Half-maximal inhibitory concentration for uptake.
Application in Preclinical Pharmacokinetic and Pharmacodynamic Modeling
In preclinical animal models, this compound is essential for accurately determining the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of 3-MMC.
Pharmacokinetic studies in male pigs have characterized the absorption, distribution, metabolism, and excretion of 3-MMC. Following intravenous administration, the compound exhibits a very short plasma half-life of approximately 0.8 hours and an extensive total clearance rate. drugz.frresearchgate.net After oral ingestion, 3-MMC is rapidly absorbed, with peak plasma concentrations (Cmax) reached within 5 to 10 minutes. drugz.frnih.gov However, its oral bioavailability is low, calculated at about 7%. drugz.frresearchgate.netnih.gov These studies, which rely on precise measurement of plasma concentrations over time, are greatly enhanced by the use of a stable isotope-labeled internal standard like 3-MMC-d3.
Table 2: Pharmacokinetic Parameters of 3-Methylmethcathinone (3-MMC) in Pigs
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Half-life (t½) | 0.8 hours | Intravenous / Oral | drugz.frresearchgate.net |
| Bioavailability (F) | ~7% | Oral | drugz.frnih.gov |
| Time to Peak (Tmax) | 5-10 minutes | Oral | drugz.frnih.gov |
| Peak Concentration (Cmax) | 27 µg/L | Oral (90 mg dose) | researchgate.net |
| Volume of Distribution (V) | 240 L | Intravenous | researchgate.net |
| Total Clearance | 199 L/h | Intravenous | researchgate.net |
Pharmacodynamic studies in rodent models have explored the behavioral effects of 3-MMC. In conditioned place preference (CPP) tests, 3-MMC induced rewarding effects, indicating a potential for abuse. who.intnih.gov Studies using the elevated plus maze (EPM) have shown that acute administration of 3-MMC can produce anxiolytic-like effects, while repeated exposure may lead to increased anxiety-like behavior. who.intnih.gov Furthermore, chronic administration in rats led to increased c-Fos expression—a marker of neuronal activation—in brain regions associated with reward, such as the nucleus accumbens (NAc) and ventral tegmental area (VTA). nih.gov
Assessment of Cellular and Subcellular Effects in Non-Clinical Models
Investigations into the cellular and subcellular toxicity of 3-MMC have been conducted in non-clinical models, such as primary rat hepatocytes. These studies aim to understand the mechanisms underlying potential organ damage.
Research has shown that 3-MMC can induce cytotoxicity in a concentration-dependent manner. nih.gov The lysosomes appear to be the most sensitive organelle, showing signs of toxicity at lower concentrations compared to the mitochondria or the cytoplasmic membrane. nih.gov Specifically, the No-Observed-Effect Concentration (NOEC) for lysosomal toxicity was found to be 312.5 µM, whereas for mitochondria, it was 379.5 µM. nih.gov
Furthermore, exposure to 3-MMC has been linked to several key toxicological events at the subcellular level:
Oxidative Stress: A significant, concentration-dependent increase in intracellular reactive oxygen species (ROS) was observed starting from concentrations as low as 10 μM. nih.gov
Glutathione Depletion: Correspondingly, a decrease in the antioxidant glutathione, a critical cellular defense against oxidative stress, was also noted. nih.gov
Apoptosis and Autophagy: The compound was found to trigger programmed cell death (apoptosis) through the activation of caspases-3, -8, and -9, as well as inducing autophagy. nih.gov
These findings suggest that hepatotoxicity from 3-MMC involves multiple subcellular pathways, initiated by lysosomal and mitochondrial dysfunction and progressing through oxidative stress and apoptosis.
Advancements in Understanding Structure-Metabolism Relationships for Novel Psychoactive Substances
The study of 3-MMC, facilitated by its deuterated analogue for quantification, contributes significantly to the broader understanding of structure-metabolism relationships among novel psychoactive substances (NPS), particularly synthetic cathinones.
The metabolism of 3-MMC is thought to follow pathways similar to its well-studied isomer, 4-MMC, primarily involving ß-keto-reduction and N-demethylation. wikipedia.orgnih.gov Known metabolites identified include 3-methylephedrine and 3-methylnorephedrine. wikipedia.org
By comparing the metabolic profiles and pharmacological activities of closely related isomers like 3-MMC and 4-MMC, researchers can deduce how minor structural modifications—such as the position of the methyl group on the phenyl ring—influence metabolic stability, pathway preference, and the pharmacological and toxicological properties of the resulting metabolites. This comparative approach is crucial for predicting the effects and risks of newly emerging synthetic cathinones, allowing for a more proactive approach to public health and forensic toxicology.
Emerging Methodologies and Future Directions in Research on 3 Methyl Methcathinone D3 Hydrochloride
Integration with High-Throughput Screening and Untargeted Metabolomics Approaches
The proliferation of NPS necessitates the use of high-throughput screening (HTS) methods capable of rapidly analyzing a large number of samples. In forensic and clinical toxicology, HTS assays are essential for identifying substances of concern in biological matrices. The use of deuterated internal standards like 3-MMC-d3 hydrochloride is fundamental to the accuracy and reliability of these high-throughput quantitative methods. By adding a known amount of the deuterated standard to a sample, analysts can correct for variations in sample preparation and instrument response, ensuring precise quantification of the target analyte, 3-MMC. nih.govlcms.cz
Untargeted metabolomics, a comprehensive analytical approach to identify and quantify all small molecules in a biological system, is another area where deuterated standards are invaluable. nih.govresearchgate.net While untargeted metabolomics aims to cast a wide net, the inclusion of internal standards like 3-MMC-d3 hydrochloride helps to anchor the analysis, providing a reference point for retention time and mass accuracy, and aiding in the confident identification of related compounds. researchgate.net As analytical techniques become more sensitive, the use of stable isotope-labeled standards is crucial to distinguish between endogenous and exogenous compounds and to normalize data, which is critical for the statistical analysis inherent in metabolomics studies. nih.gov
The table below summarizes the key applications of 3-Methyl Methcathinone-d3 Hydrochloride in these advanced analytical approaches.
| Analytical Approach | Role of this compound | Key Benefits |
| High-Throughput Screening (HTS) | Internal Standard for Quantification | Ensures accuracy and precision in rapid screening of multiple samples. Corrects for matrix effects and variations in analytical procedures. nih.gov |
| Untargeted Metabolomics | Internal Standard and Reference Compound | Provides a benchmark for retention time and mass accuracy. Aids in the identification of metabolites of 3-MMC and related cathinones. nih.govresearchgate.net |
Advancements in Non-Destructive Analytical Techniques
While chromatographic techniques coupled with mass spectrometry are the gold standard for the analysis of NPS, there is a growing interest in non-destructive analytical methods that allow for the analysis of samples without altering their chemical composition. Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are two such powerful techniques that offer unique advantages in the characterization of reference materials like this compound. cfsre.orgnih.gov
Raman Spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a substance. Recent advancements in handheld Raman devices have made it a valuable tool for the rapid, on-site identification of NPS. nih.govresearchgate.netdntb.gov.ua For a deuterated compound like 3-MMC-d3 hydrochloride, Raman spectroscopy can potentially be used to confirm the presence and location of deuterium (B1214612) atoms by observing shifts in the vibrational frequencies of specific chemical bonds. This non-destructive analysis is crucial for verifying the identity and isotopic purity of the reference material without consuming the valuable standard. frontiersin.orgspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. researchgate.netnih.gov For 3-MMC-d3 hydrochloride, NMR is essential for confirming the exact position of the deuterium labels on the methylamino group. One-dimensional and two-dimensional NMR experiments can provide detailed information about the molecular structure and isotopic enrichment. hyphadiscovery.com This level of structural confirmation is critical for a material intended for use as an analytical standard.
| Analytical Technique | Application for this compound | Advantages |
| Raman Spectroscopy | Identity confirmation and isotopic purity assessment. | Non-destructive, rapid, potential for field use. frontiersin.orgspectroscopyonline.com |
| NMR Spectroscopy | Definitive structural elucidation and confirmation of deuterium labeling position. | Provides detailed molecular structure information, non-destructive. nih.govresearchgate.netnih.gov |
Inter-laboratory Harmonization and Standardization for Analytical Reference Materials
The global nature of the NPS market necessitates a high degree of consistency and comparability in analytical results across different laboratories. Inter-laboratory harmonization and the standardization of analytical reference materials are paramount to achieving this goal. researchgate.net The use of well-characterized and universally accepted reference materials, such as this compound, is a cornerstone of this effort.
Harmonization of analytical methods ensures that different laboratories, using various instruments and protocols, can obtain comparable results for the same sample. This involves establishing consensus on best practices for sample preparation, instrumental analysis, and data interpretation. The availability of a standardized internal standard like 3-MMC-d3 hydrochloride is a critical component of harmonized quantitative methods for 3-MMC. unodc.org
Organizations such as the United Nations Office on Drugs and Crime (UNODC) play a vital role in promoting the harmonization of analytical methods for NPS by publishing recommended methods and facilitating inter-laboratory studies. unodc.org The goal is to ensure that a positive identification or quantification of 3-MMC in one jurisdiction is consistent with results from another, which is crucial for law enforcement and public health responses.
Development of Certified Reference Materials and Proficiency Testing Schemes
The reliability of analytical measurements is underpinned by the quality of the reference materials used. The development of Certified Reference Materials (CRMs) for NPS and their deuterated analogs is a critical step in ensuring the accuracy and traceability of analytical data. nih.goviaea.orgimeko.org A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com The process of developing a CRM for a substance like 3-MMC-d3 hydrochloride involves rigorous chemical synthesis, purification, and characterization to ensure its identity, purity, and stability. youtube.com
Proficiency Testing (PT) schemes are another essential component of quality assurance in forensic and analytical laboratories. researchgate.netbam.de These programs involve the distribution of the same sample to multiple laboratories for analysis. The results are then compared to a reference value to assess the proficiency of each laboratory. The inclusion of samples containing 3-MMC, for which laboratories would use their own 3-MMC-d3 hydrochloride internal standard for quantification, in PT schemes is crucial for evaluating and improving the performance of laboratories in analyzing synthetic cathinones. cts-forensics.comdemarcheiso17025.comcoresta.orgiaea.org Participation in such schemes allows laboratories to identify potential issues with their analytical methods and take corrective actions, ultimately leading to more reliable and defensible results. oup.com
The table below outlines the key aspects of quality assurance for this compound.
| Quality Assurance Component | Description | Importance for this compound |
| Certified Reference Material (CRM) | A highly characterized and certified standard with established traceability and uncertainty. sigmaaldrich.com | Provides the highest level of confidence in the identity, purity, and concentration of the internal standard, leading to more accurate quantification of 3-MMC. nih.goviaea.orgimeko.org |
| Proficiency Testing (PT) Schemes | Inter-laboratory comparison studies to assess the performance of participating laboratories. bam.de | Evaluates the ability of laboratories to accurately identify and quantify 3-MMC using their analytical methods, which often rely on 3-MMC-d3 hydrochloride as an internal standard. cts-forensics.comdemarcheiso17025.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Methyl Methcathinone-d3 Hydrochloride, and how can purity be ensured during synthesis?
The synthesis typically involves deuterium incorporation at the methylamino group via catalytic hydrogen-deuterium exchange or selective deuteration of precursor intermediates. Acylation reactions using deuterated methylamine derivatives and substituted phenylpropanones are common (e.g., reacting 3-methylpropiophenone with deuterated methylamine under acidic conditions) . Post-synthesis, recrystallization in DMSO or methanol under inert atmospheres improves purity, with final characterization via melting point analysis (185–187°C) and LC-MS to confirm isotopic enrichment (>98% deuterium incorporation) .
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms deuterium substitution by absence of proton signals at the labeled methyl group .
- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) : Quantifies isotopic purity and detects impurities (e.g., non-deuterated analogs) with a mass accuracy of <2 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) and validates hydrochloride salt formation .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to differentiate this compound from its non-deuterated analog in complex biological matrices?
Use a C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 100 mm, 1.8 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient). Electrospray ionization (ESI) in positive mode enhances sensitivity, with precursor ions at m/z 217.1 (deuterated) and m/z 214.1 (non-deuterated). Collision-induced dissociation (CID) at 20 eV generates diagnostic fragments (e.g., m/z 160.1 for deuterated species) . Validate using deuterated internal standards (e.g., Methcathinone-D3) to correct matrix effects .
Q. How should researchers address contradictions in chromatographic data caused by isomeric impurities in synthesized batches?
Isomeric byproducts (e.g., 4-methyl or 2-methyl positional isomers) may co-elute due to structural similarity. Resolve via:
- Orthogonal Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column to separate isomers based on polarity differences .
- Ion Mobility Spectrometry (IMS) : Differentiates isomers via collision cross-section (CCS) values .
- Synthetic Control : Optimize reaction conditions (e.g., temperature <0°C during acylation) to minimize isomer formation .
Q. What experimental designs are appropriate for studying the deuterium kinetic isotope effect (DKIE) of this compound in metabolic pathways?
- In Vitro Hepatic Incubations : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated compounds in human liver microsomes. Monitor CYP450-mediated N-demethylation using LC-MS/MS .
- Isotope Ratio Monitoring : Track deuterium retention in metabolites (e.g., 3-methylcathinone) to assess metabolic stability .
- Statistical Analysis : Use ANOVA to validate significance of DKIE (α <0.05) across triplicate experiments .
Q. How can researchers assess the compound’s stability under varying storage conditions for long-term pharmacological studies?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) under nitrogen .
- Accelerated Stability Testing : Store aliquots at -20°C (recommended), 4°C, and 25°C with desiccant. Analyze monthly via LC-MS for degradation products (e.g., free base formation at >0.5% impurity threshold) .
- Light Sensitivity : Expose to UV (254 nm) for 24h; quantify photodegradants like oxidized cathinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
